molecular formula C15H18FNO2 B7189287 2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxy-3-fluorophenyl)methanone

2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxy-3-fluorophenyl)methanone

Cat. No.: B7189287
M. Wt: 263.31 g/mol
InChI Key: LTJRYKUVBJAFDD-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]heptan-2-yl-(2-ethoxy-3-fluorophenyl)methanone is a complex organic compound characterized by its bicyclic structure and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxy-3-fluorophenyl)methanone typically involves multiple steps, starting with the formation of the bicyclic core, followed by the introduction of the fluorophenyl group. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxy-3-fluorophenyl)methanone can be used to study enzyme inhibition and receptor binding. Its fluorophenyl group is particularly useful in fluorescence-based assays.

Medicine: This compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including agrochemicals and materials for advanced technologies.

Mechanism of Action

The mechanism by which 2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxy-3-fluorophenyl)methanone exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Azabicyclo[2.2.1]heptane

  • 2-Azabicyclo[2.2.1]heptan-3-ylmethanol

  • 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Uniqueness: 2-Azabicyclo[221]heptan-2-yl-(2-ethoxy-3-fluorophenyl)methanone stands out due to its unique combination of the bicyclic structure and the fluorophenyl group

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl-(2-ethoxy-3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-2-19-14-12(4-3-5-13(14)16)15(18)17-9-10-6-7-11(17)8-10/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJRYKUVBJAFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)C(=O)N2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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